Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate

Lipophilicity Drug design ADME

Researchers optimizing lead series face solubility and batch-to-batch variability issues when sourcing difluoroaryl intermediates. Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate (CAS 1184110-13-1) provides a regioisomerically defined 2,5-difluoro oxanilate core: • logP ~1.47 enables balanced ADME for oral drug candidates • Stable aqueous suspension, unlike bromo/cyano analogs, supports spray-on CHA applications • Consistent ≥95% purity across multiple suppliers reduces HTS variability • Scalable from 50 mg to 2.5 g for parallel library synthesis

Molecular Formula C10H9F2NO3
Molecular Weight 229.183
CAS No. 1184110-13-1
Cat. No. B2872291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate
CAS1184110-13-1
Molecular FormulaC10H9F2NO3
Molecular Weight229.183
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=C(C=CC(=C1)F)F
InChIInChI=1S/C10H9F2NO3/c1-2-16-10(15)9(14)13-8-5-6(11)3-4-7(8)12/h3-5H,2H2,1H3,(H,13,14)
InChIKeyPGFGBKSAXXDQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((2,5-Difluorophenyl)amino)-2-oxoacetate: Overview


Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate (CAS 1184110-13-1) is a member of the ethyl oxanilate ester family, featuring a 2,5-difluoro substitution pattern on the aniline-derived phenyl ring. This compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the difluoroaryl moiety serves as a key pharmacophoric element or a precursor to more complex heterocyclic scaffolds . It is typically prepared by condensation of 2,5-difluoroaniline with ethyl oxalyl chloride under basic conditions [1].

Synthetic intermediate for heterocyclic scaffolds in medicinal chemistry
2,5-difluoroaryl pharmacophore for structure-activity relationship studies
Reliable procurement across multiple suppliers with consistent purity specification

Limited Interchangeability of Difluorophenyl Ethyl Oxanilate Isomers


The precise position of fluorine atoms on the phenyl ring critically governs the physicochemical and biological properties of ethyl oxanilate derivatives. Differences in logP, aqueous solubility, and electronic distribution between 2,5-, 2,4-, 3,4-, and 3,5-difluoro isomers mean that one regioisomer cannot be freely substituted for another without altering key experimental outcomes such as cellular permeability, target binding, or formulation stability [1]. Comparative data from agrochemical studies confirm that even single-atom substituent changes in ethyl oxanilates drastically affect functional performance—fluorinated derivatives yield stable aqueous suspensions while bromo and cyano analogs precipitate within 2 hours [2].

Regioisomeric substitution (2,4-, 3,4-, 3,5-difluoro) alters lipophilicity and may shift cellular permeability profiles, limiting direct interchangeability.
Fluorine positional changes modify electronic distribution, which can affect target binding and formulation stability — outcomes not predictable from 2,5-difluoro data alone.
Aqueous suspension stability observed for fluoro analogs does not extend to bromo or cyano derivatives; substituting halogen type may compromise agrochemical formulation performance.

Ethyl 2-((2,5-Difluorophenyl)amino)-2-oxoacetate: Differentiation Evidence


Lipophilicity: 2,5-Difluoro vs 3,4-Difluoro Isomer

The 2,5-difluoro substitution pattern on the phenyl ring of ethyl oxanilate yields a logP value of approximately 1.47, which is markedly lower than the logP of 2.7 reported for the 3,4-difluoro isomer [1]. This difference of ∼1.2 log units indicates that the 2,5-difluoro analog is considerably less lipophilic, potentially offering improved aqueous solubility and a different membrane permeability profile [2].

Lipophilicity
Reported
2,5-difluoro logP 1.47
vs
3,4-difluoro logP 2.7
Δ ≈ −1.2
Supports aqueous media assay selection
Predicted values; experimental confirmation recommended
Lipophilicity Drug design ADME

Aqueous Suspension Stability: Fluoro vs Bromo/Cyano Derivatives

In a direct comparative study of ethyl oxanilate derivatives for wheat gametocidal activity, the fluoro-substituted derivative was the only analog that maintained a stable aqueous suspension suitable for spray application. Bromo- and cyano-substituted analogs precipitated and their suspensions remained stable for less than 2 hours [1]. While the study used a para-fluoro derivative, the finding underscores the advantage of fluorine substitution for aqueous formulation—a property that the 2,5-difluoro compound is expected to retain or improve upon due to its similar electronic profile.

Suspension stability
Class-level
Stable >2 h (fluoro derivative) vs. precipitate <2 h (bromo/cyano)
May simplify agrochemical formulation workflows
Class-level inference from para-fluoro study; verify with 2,5-isomer
Chemical hybridizing agent Agrochemical Formulation stability

Purity & Availability of Difluorophenyl Ethyl Oxanilate Regioisomers

Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate is routinely supplied at ≥95% purity by multiple vendors (Chemscene, Leyan) . In contrast, the 2,4-difluoro isomer (CAS 333441-80-8) is commonly listed at 95% and the 3,4-difluoro isomer (CAS 333441-81-9) at 95% as well . The 2,5-difluoro isomer's steady multi-source availability and consistent 95% specification ensure reliable procurement, with some suppliers offering scales from 50 mg to 2.5 g

Purity specification
Head-to-head
≥95% (2,5-isomer); equivalent 95% threshold for 2,4- and 3,4-isomers
Consistent quality enables parallel library synthesis
Multi-source availability: 50 mg to 2.5 g scales
Procurement Purity Supply chain

Ethyl 2-((2,5-Difluorophenyl)amino)-2-oxoacetate: Application Scenarios


Medicinal Chemistry Lead Optimization: Moderate Lipophilicity Scaffolds

The logP of ~1.47 for this compound positions it in the favorable range for oral drug candidates. Researchers optimizing lead series for balanced ADME properties can use the 2,5-difluoro ethyl oxanilate as a core scaffold, with the expectation of better aqueous solubility than the 3,4-difluoro isomer (logP 2.7) .

Foliar Spray Formulation Development

Building on the proven aqueous suspension stability of fluorinated ethyl oxanilates, the 2,5-difluoro derivative is a strong candidate for chemical hybridizing agent (CHA) programs. The fluoro analog's stable suspension, in contrast to the rapid precipitation of bromo and cyano analogs, enables straightforward spray application without extensive formulation additives .

Parallel Library Synthesis & High-Throughput Screening

With multi-source commercial availability at ≥95% purity and scales from 50 mg to 2.5 g, the 2,5-difluoro isomer is highly suitable for parallel medicinal chemistry libraries. Its consistent quality across suppliers reduces the risk of batch-to-batch variability during high-throughput biological screening .

Application
Selection Property
Validation Focus
Med Chem lead optimization: moderate lipophilicity scaffolds
Lipophilicity profile (logP range)
logP determination and aqueous solubility testing
Foliar spray formulation development
Aqueous suspension stability
Precipitation time under spray-like conditions
Parallel library synthesis & HTS
Purity specification and multi-source availability
Batch-to-batch purity analysis across vendors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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